molecular formula C13H13N3O5S B11478632 7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11478632
M. Wt: 323.33 g/mol
InChI Key: GICVPSLNUNPCTM-UHFFFAOYSA-N
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Description

7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, an isoxazole ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzoxazine Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction between a nitrile oxide and an alkene or alkyne.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the benzoxazine core with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.

    7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-THIOAMIDE: Similar structure but with a thioamide group instead of a sulfonamide group.

Uniqueness

The presence of the sulfonamide group in 7-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE imparts unique chemical and biological properties, making it distinct from its analogs. This group can enhance the compound’s solubility, stability, and biological activity.

Properties

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C13H13N3O5S/c1-7-3-10-9(14-13(17)6-20-10)5-11(7)22(18,19)16-12-4-8(2)21-15-12/h3-5H,6H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

GICVPSLNUNPCTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=NOC(=C3)C)NC(=O)CO2

Origin of Product

United States

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